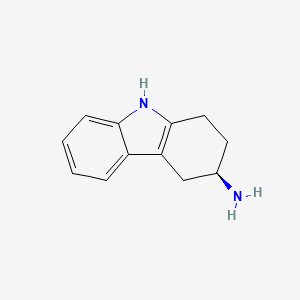

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670105 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116650-33-0 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine synthesis protocol

An In-depth Technical Guide to the Synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules, most notably Ramatroban, a potent and selective antagonist of the thromboxane A2 receptor used in the treatment of allergic rhinitis. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide details the primary synthetic strategies for obtaining this compound in high enantiomeric purity, providing comprehensive experimental protocols and quantitative data to support research and development efforts.

Core Synthetic Strategies

Two principal methodologies have emerged for the efficient synthesis of this compound:

-

Diastereoselective or Enantioselective Reduction: This approach involves the synthesis of a prochiral intermediate, typically 1,2,4,9-tetrahydrocarbazole-3-one, which is then converted to an oxime or imine and subsequently reduced in a stereocontrolled manner to yield the desired (R)-amine.

-

Classical Resolution of Racemate: This strategy involves the synthesis of racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine, followed by separation of the enantiomers using a chiral resolving agent, such as L-tartaric acid.

This guide will elaborate on both pathways, providing detailed experimental procedures for each key transformation.

Strategy 1: Enantioselective Synthesis via Chiral Reduction

This synthetic route builds the tetrahydrocarbazole core first, followed by the stereoselective introduction of the amine group. The overall workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of 3,3-Ethylenedioxy-1,2,4,9-tetrahydrocarbazole (Protected Ketone)

This step utilizes the Fischer indole synthesis to construct the core carbazole structure.[1]

-

Procedure:

-

In a suitable reaction vessel, dissolve 1,4-cyclohexanedione monoethylene acetal (Compound 1) and phenylhydrazine (Compound 2) in anhydrous toluene.

-

Add a Lewis acid catalyst, such as anhydrous zinc chloride.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and perform an aqueous workup.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 3,3-ethylenedioxy-1,2,4,9-tetrahydrocarbazole.

-

Step 2: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-one

The ketal protecting group is removed under acidic conditions.[1]

-

Procedure:

-

Dissolve the protected ketone from Step 1 in acetone.

-

Add trifluoroacetic acid (TFA) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and neutralize the acid.

-

Remove the solvent under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried, and concentrated to give 1,2,4,9-tetrahydrocarbazole-3-one, which can be purified by column chromatography.

-

Step 3: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-one O-benzyl oxime

The ketone is converted to its corresponding oxime ether.[1]

-

Procedure:

-

Dissolve 1,2,4,9-tetrahydrocarbazole-3-one in dehydrated ethanol.

-

Add O-benzylhydroxylamine hydrochloride and pyridine.

-

Stir the reaction mixture at 20-30°C until the formation of the oxime ether is complete.

-

The product can be isolated by removing the solvent and performing a standard workup, followed by purification.

-

Step 4: Chiral Selective Reduction to this compound

This is the key stereochemistry-defining step, employing a chiral reducing agent.[1]

-

Procedure:

-

Prepare the chiral reducing agent, for example, a chiral 1,3,2-oxazaborolidine complex, in anhydrous tetrahydrofuran (THF) at -5 to 5°C.

-

In a separate flask, dissolve the O-benzyl oxime from Step 3 in anhydrous THF.

-

Slowly add the solution of the oxime ether dropwise to the chiral borane solution, maintaining the temperature between -5 and 5°C.

-

Stir the reaction for 8-15 hours within this temperature range.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at approximately 0°C.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the final product by column chromatography.

-

Quantitative Data for Chiral Reduction Route

| Step | Product | Yield | Enantiomeric Purity (e.e.) | Notes |

| Chiral Reduction | This compound | 71% | 85% | Data from patent CN105693595A.[1] Further purification may be required. |

1H-NMR Data (CD3OD): δ 1.80 (m, 1H), 2.11 (m, 1H), 2.45 (m, 1H), 2.83 (m, 2H), 3.05 (m, 1H), 3.20 (m, 1H), 7.05 (m, 2H), 7.24 (d, 1H), 7.35 (d, 1H).[1] Melting Point: 175-177 °C.[1]

Strategy 2: Synthesis via Resolution of Racemic Amine

This classic approach involves the non-stereoselective synthesis of the amine followed by separation of the enantiomers using a chiral acid.

Experimental Protocols

Step 1: Synthesis of Racemic (R,S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

The racemic amine can be prepared from 1,2,4,9-tetrahydrocarbazole-3-one via standard reductive amination procedures.

Step 2 & 3: Resolution with L-Tartaric Acid

This protocol details the selective crystallization of the desired (R)-amine salt.[2]

-

Procedure:

-

Dissolve the racemic amine in a mixed solvent of methanol and water.

-

Heat the solution to 45-48°C.

-

Add the resolving agent, L-tartaric acid, and stir until it is completely dissolved.

-

To selectively crystallize the salt of the (R)-amine, adjust the volume ratio of water to methanol to be in the range of 0.4:1 to 0.8:1.

-

Slowly cool the mixture to 20-25°C to allow for the precipitation of the diastereomeric salt.

-

Filter the precipitate. The collected solid is enriched in the (R)-3-amino-1,2,3,4-tetrahydrocarbazole L-tartrate salt.

-

For higher purity, the filter cake can be recrystallized. Dissolve the cake in a mixture of water (e.g., 500L) and methanol (e.g., 700L), treat with activated carbon (e.g., 6Kg), and heat to ~65°C for 30 minutes.

-

Cool the solution to 50°C, filter, and then slowly cool the filtrate to 28-30°C to induce crystallization.

-

Filter the purified salt.

-

Step 4: Liberation of the Free (R)-Amine

The resolved tartrate salt is treated with a base to yield the free amine.

-

Procedure:

-

Suspend the purified (R)-amine L-tartrate salt in water.

-

Add a strong aqueous base, such as sodium hydroxide solution, until the pH is basic (e.g., pH > 10).

-

Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

-

Quantitative Data for Resolution Route

| Step | Product | Yield | Enantiomeric Purity (e.e.) | Notes |

| Resolution & Purification | (R)-Amine-L-Tartrate Salt | ~42% | >99% | Yield is for the resolution step.[2] The final e.e. of the free base is reported to be greater than 99% after purification.[2] |

Conclusion

The synthesis of this compound can be effectively achieved through either a stereoselective reduction strategy or by classical resolution. The choice of method may depend on factors such as the availability of chiral catalysts, cost of reagents, and desired scale of production. The enantioselective reduction route offers a more modern and potentially more atom-economical approach, while the resolution method is robust and can yield products of very high enantiomeric purity. Both protocols provided herein serve as a detailed guide for professionals in the field of drug development and organic synthesis.

References

Enantioselective Synthesis of (R)-Tetrahydrocarbazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)-tetrahydrocarbazol-3-amine, a key chiral intermediate in the synthesis of pharmacologically active molecules such as Ramatroban. The document details three primary synthetic strategies: classical resolution of a racemic mixture, diastereoselective reductive amination employing a chiral auxiliary, and asymmetric reduction of a prochiral oxime ether. Each method is presented with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the reaction pathways and workflows.

Classical Resolution of Racemic 3-Amino-1,2,3,4-tetrahydrocarbazole

This method involves the separation of a racemic mixture of 3-amino-1,2,3,4-tetrahydrocarbazole using a chiral resolving agent, L-tartaric acid. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.

Experimental Protocol

Step 1: Formation of Diastereomeric Tartrate Salts In a suitable reactor, racemic 3-amino-1,2,3,4-tetrahydrocarbazole is dissolved in a mixed solvent of methanol and water. A stoichiometric amount of L-tartaric acid, dissolved in the same solvent system, is then added to the solution. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.

Step 2: Fractional Crystallization The crystallized salt, enriched in the (R)-amine-L-tartrate, is isolated by filtration. The filter cake is then recrystallized from a fresh methanol/water mixture to enhance the diastereomeric purity. The specific volume ratio of methanol to water is critical for selective crystallization; a ratio of approximately 1.4:1 (v/v) methanol to water is reported to favor the crystallization of the (R)-amine salt[1].

Step 3: Liberation of the Free Amine The purified diastereomeric salt is dissolved in water, and the solution is basified, typically with an aqueous solution of sodium hydroxide, to a pH above 10. This liberates the free (R)-3-amino-1,2,3,4-tetrahydrocarbazole, which can then be extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically pure product. A final purification by recrystallization or chromatography may be performed if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Resolving Agent | L-Tartaric Acid | [1] |

| Solvent System | Methanol/Water | [1] |

| (R)-Amine Salt Crystallization Solvent Ratio (MeOH:H₂O) | ~1.4:1 | [1] |

| Resolution Yield (for (R)-amine salt) | 42% | [1] |

| Enantiomeric Excess (e.e.) of final product | >99% | [1] |

Logical Workflow for Classical Resolution

Diastereoselective Reductive Amination

This synthetic route introduces chirality by reacting the prochiral ketone, 1,2,3,4-tetrahydrocarbazol-3-one, with a chiral amine, (S)-phenethylamine, to form diastereomeric imines (or enamines), which are then reduced. The resulting diastereomeric amines are separated, and the chiral auxiliary is subsequently removed to yield the desired (R)-enantiomer.

Experimental Protocol

Step 1: Synthesis of 1,2,3,4-Tetrahydrocarbazol-3-one The starting ketone can be prepared via the Fischer indole synthesis from phenylhydrazine and 1,4-cyclohexanedione monoethylene acetal, followed by deprotection of the ketal group under acidic conditions.

Step 2: Diastereoselective Reductive Amination 1,2,3,4-Tetrahydrocarbazol-3-one and (S)-phenethylamine are dissolved in a suitable solvent, such as dichloromethane or methanol. A reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the mixture. The reaction is stirred at room temperature until completion, which is monitored by techniques like TLC or LC-MS. The reaction produces a mixture of two diastereomers.

Step 3: Separation of Diastereomers The diastereomeric mixture is separated by crystallization or column chromatography. Due to the different physical properties of the diastereomers, one may selectively crystallize from the reaction mixture or a suitable solvent system. For example, the desired (3R, 1'S)-diastereomer can be crystallized as its hydrogensulfate salt.

Step 4: Cleavage of the Chiral Auxiliary The separated, diastereomerically pure amine is subjected to hydrogenolysis to cleave the phenethyl group. This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The reaction yields the enantiomerically pure (R)-3-amino-1,2,3,4-tetrahydrocarbazole.

Quantitative Data

| Step | Reagents | Product | Diastereomeric Ratio (d.r.) / e.e. | Yield |

| Reductive Amination | 1,2,3,4-Tetrahydrocarbazol-3-one, (S)-phenethylamine, NaBH(OAc)₃ | (3R, 1'S)- and (3S, 1'S)-amines | Diastereomeric mixture | High |

| Separation | Crystallization (as hydrogensulfate salt) | (3R, 1'S)-amine salt | High diastereomeric purity | - |

| Hydrogenolysis | (3R, 1'S)-amine, Pd/C, H₂ or Ammonium formate | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole | >99% e.e. | High |

Reaction Pathway for Diastereoselective Reductive Amination

References

Spectroscopic and Biological Insights into (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and its relevance in biological signaling pathways. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, this document compiles and extrapolates information from the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and its derivatives to offer a robust predictive spectroscopic profile.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| ¹H NMR | DMSO-d₆ | ~8.1 (s, 1H) | Indole N-H |

| ~7.4-7.0 (m, 4H) | Aromatic C-H | ||

| ~3.0-2.5 (m, 5H) | Aliphatic C-H (positions 1, 3, 4, 9) | ||

| ~2.0-1.8 (m, 2H) | Aliphatic C-H (position 2) | ||

| Broad signal | Amine N-H₂ | ||

| ¹³C NMR | CDCl₃ | ~136, ~127, ~121, ~118, ~110, ~108 | Aromatic carbons |

| ~112, ~110 | C4a, C9a | ||

| ~40-50 | C3 (bearing amine) | ||

| ~20-30 | C1, C2, C4 |

Note: Predicted values are based on data for 2,3,4,9-tetrahydro-1H-carbazole and its derivatives. Actual values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | N-H stretch (indole and amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1000 | Strong | C-N stretch |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Interpretation |

| ESI | [M+H]⁺ | Molecular ion peak |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) |

| Ethanol | ~235, ~285 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use Electrospray Ionization (ESI) for soft ionization to observe the molecular ion.

-

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

-

Polarity: Positive ion mode.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol).

-

Data Acquisition:

-

Spectrometer: UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway

This compound belongs to a class of compounds that have been identified as inhibitors of the CpxA phosphatase.[1] The CpxRA two-component system is a key signal transduction pathway in many Gram-negative bacteria that responds to envelope stress.[2][3] CpxA is a membrane-bound sensor kinase that, under stress conditions, autophosphorylates and subsequently transfers the phosphate group to the response regulator CpxR.[4] Phosphorylated CpxR (CpxR-P) then acts as a transcription factor, modulating the expression of genes involved in maintaining cell envelope integrity.[4]

In the absence of stress, CpxA exhibits phosphatase activity, dephosphorylating CpxR-P to downregulate the stress response.[4] Inhibition of CpxA's phosphatase activity by compounds such as this compound leads to an accumulation of CpxR-P, constitutively activating the Cpx stress response.[1][5] This can be detrimental to the bacterium and represents a potential therapeutic strategy.

Below is a diagram illustrating the CpxRA signaling pathway and the mechanism of inhibition.

Caption: CpxRA signaling pathway and inhibition.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

References

- 1. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of CpxRA as a Therapeutic Target for Uropathogenic Escherichia coli Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cpx Two-Component Signal Transduction in Escherichia coli: Excessive CpxR-P Levels Underlie CpxA* Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Chemical Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological relevance of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine. This chiral amine is a key intermediate in the synthesis of pharmacologically active compounds, including the thromboxane A2 receptor antagonist Ramatroban.

Chemical Structure and Stereochemistry

This compound possesses a tetracyclic indole core with a chiral center at the C3 position of the saturated cyclohexane ring.

Systematic Name: (3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine[1]

Molecular Formula: C₁₂H₁₄N₂[2]

Chirality: The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R) and (S). This guide focuses on the (R)-enantiomer, the structure of which is depicted below. The stereochemistry is crucial for its biological activity and its utility as a chiral building block.

Structural Representation:

The tetrahydrocarbazole scaffold consists of a benzene ring fused to a pyrrole ring (forming the carbazole nucleus), which is further fused to a cyclohexylamine ring. The "(R)" designation indicates the absolute configuration at the chiral carbon atom C3, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for the racemic mixture and the parent tetrahydrocarbazole scaffold are available, specific experimental data for the pure (R)-enantiomer is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 186.26 g/mol | [2] |

| CAS Number | 116650-33-0 | |

| SMILES | N[C@@H]1CCC2=C(C1)C1=C(C=CC=C1)N2 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| ¹H NMR Data | Not available for the pure (R)-enantiomer. Data for the parent 2,3,4,9-tetrahydro-1H-carbazole is available.[3][4][5] | |

| ¹³C NMR Data | Not available for the pure (R)-enantiomer. Data for the parent 2,3,4,9-tetrahydro-1H-carbazole is available.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of the racemic mixture.

Stereoselective Synthesis

A synthetic route described in Chinese patent CN105693595A outlines a method for the direct synthesis of the (R)-enantiomer.[1] This process is a key step in the manufacture of the pharmaceutical agent Ramatroban.[1]

Experimental Workflow for Stereoselective Synthesis:

Caption: Stereoselective synthesis workflow.

Detailed Protocol (based on patent abstract):

-

Fischer Indole Synthesis: 1,4-Cyclohexanedione monoethylene acetal is reacted with phenylhydrazine through an aldehyde-ketone amine condensation followed by cyclization to yield 3,3-vinyl dioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.[1]

-

Deprotection: The protecting group on the ketone is removed to afford 1,2,4,9-tetrahydrocarbazole-3-ketone.[1]

-

Oximation: The ketone is then reacted with O-hydroxylamine hydrochloride to form the corresponding oxime ether.[1]

-

Stereoselective Reduction: The final step involves a low-temperature chiral selective reduction of the oxime ether to furnish the desired (R)-3-amino-1,2,3,4-tetrahydrocarbazole.[1]

Chiral Resolution of Racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine

An alternative and widely used method to obtain a single enantiomer is through the resolution of a racemic mixture. This is particularly relevant in the synthesis of Ramatroban, where the racemic amine is resolved.[6][7]

Experimental Workflow for Chiral Resolution:

Caption: Chiral resolution workflow.

Detailed Protocol:

-

Reductive Amination: 3-Oxo-1,2,3,4-tetrahydrocarbazole is subjected to reductive amination with (S)-phenethylamine. This reaction produces a mixture of diastereomeric amines.[7]

-

Diastereomeric Salt Formation and Crystallization: The desired diastereomer is crystallized from the reaction mixture, often as a salt (e.g., hydrogensulfate), leading to a high diastereomeric purity.[7]

-

Cleavage of the Chiral Auxiliary: The phenethyl group is cleaved by transfer hydrogenolysis using ammonium formate and palladium on charcoal. This step yields the enantiomerically pure (3R)-3-amino-1,2,3,4-tetrahydrocarbazole.[7]

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered significant interest due to their diverse biological activities.

Acetylcholinesterase Inhibition

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been identified as selective inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The tetrahydrocarbazole moiety serves as a crucial pharmacophore for binding to the active site of AChE.

Modulation of the CpxRA Two-Component System

Recent studies have shown that 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives can activate the CpxRA two-component signal transduction system in bacteria by inhibiting the phosphatase activity of the sensor kinase CpxA. The CpxRA system is a key regulator of envelope stress responses in many Gram-negative bacteria. Activation of this pathway can impact bacterial virulence, making it an attractive target for the development of novel antimicrobial agents.

CpxRA Signaling Pathway:

Caption: CpxRA signaling pathway.

In this pathway, environmental stress signals are detected by the sensor kinase CpxA, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator CpxR. Phosphorylated CpxR (CpxR-P) then binds to DNA to regulate the transcription of target genes involved in maintaining cell envelope integrity. This compound derivatives can interfere with the dephosphorylation of CpxR-P by inhibiting the phosphatase activity of CpxA, leading to the constitutive activation of the stress response.

Conclusion

This compound is a valuable chiral building block with significant applications in medicinal chemistry. Its stereospecific synthesis or efficient resolution is critical for its use in the development of new therapeutic agents. Further research into its biological activities and the development of more efficient and scalable synthetic routes will continue to be of high interest to the scientific and pharmaceutical communities.

References

- 1. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]

- 2. americanelements.com [americanelements.com]

- 3. acgpubs.org [acgpubs.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ramatroban manufacturers and suppliers in india [chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Physical and chemical properties of (R)-tetrahydrocarbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (R)-tetrahydrocarbazol-3-amine, a key chiral intermediate in pharmaceutical research and development. The document details its characteristics, synthesis protocols, and biological significance as a precursor to the drug Ramatroban.

Core Physical and Chemical Properties

(R)-tetrahydrocarbazol-3-amine, with the IUPAC name (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, is a chiral organic compound belonging to the tetrahydrocarbazole class of molecules.[1] Its enantiomeric purity is crucial for its biological activity and subsequent use in drug synthesis.

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole, (3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | [1] |

| CAS Number | 116650-33-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂ | [2][3][4][5][6] |

| Molecular Weight | 186.26 g/mol | [2][3][6] |

| Appearance | White solid (purified) | [7] |

Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-tetrahydrocarbazol-3-amine. These values are critical for its handling, purification, and use in synthetic procedures.

| Property | Value | Source(s) |

| Melting Point | 175-177 °C | [8] |

| 170-172 °C | [9] | |

| Boiling Point | 362.5 °C at 760 mmHg (Predicted) | [1][9] |

| Density | 1.192 g/cm³ (Predicted) | [1] |

| Flash Point | 200.5 °C | [1][9] |

| Refractive Index | 1.677 (Predicted) | [1][9] |

| pKa | 17.54 ± 0.40 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure (R)-tetrahydrocarbazol-3-amine is a critical step in the production of Ramatroban. Below are detailed methodologies from published literature.

Multi-step Synthesis via Chiral Selective Reduction

This method provides a route to (R)-3-amino-1,2,3,4-tetrahydrocarbazole with high yield and chiral purity.[8]

Step 1: Condensation

-

1,4-Cyclohexanedione monoethylene acetal and phenylhydrazine are subjected to an aldehyde-ketone amine condensation. The mixture is heated to reflux in an anhydrous toluene solution to yield the corresponding phenylhydrazone intermediate.[8]

Step 2: Cyclization (Fischer Indole Synthesis)

-

The phenylhydrazone intermediate is dissolved in dry toluene. Anhydrous zinc chloride is added, and the mixture is heated to reflux to induce cyclization, forming 3,3-vinyldioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.[8]

Step 3: Deprotection

-

The protecting group is removed by reacting the product from Step 2 with trifluoroacetic acid in acetone under reflux conditions. This yields 1,2,4,9-tetrahydrocarbazole-3-ketone.[8]

Step 4: Oxime Ether Formation

-

The ketone from Step 3 is reacted with O-benzylhydroxylamine hydrochloride in dehydrated alcohol with pyridine at 20-30 °C to form the corresponding oxime ether.[8]

Step 5: Low-Temperature Chiral Selective Reduction

-

The oxime ether is subjected to a low-temperature chiral selective reduction. A solution of the oxime ether in tetrahydrofuran (THF) is added dropwise to a chiral 1,3,2-oxazaborolidine-borane complex in THF, maintaining the temperature between -5 to 5 °C.[8]

-

After the reaction is complete, it is cooled to approximately 0 °C and quenched by the dropwise addition of a saturated ammonium chloride solution.[8]

-

The product is extracted with ethyl acetate, the organic layers are combined, dried, and concentrated. Purification is achieved by column chromatography to afford (R)-3-amino-1,2,3,4-tetrahydrocarbazole.[8]

-

Reported Yield: 71%[8]

-

Chiral Purity: 85%[8]

-

¹H-NMR (CD₃OD): 1.80 (m, 1H), 2.11 (m, 1H), 2.45 (m, 1H), 2.83 (m, 2H), 3.05 (m, 1H), 3.20 (m, 1H), 7.05 (m, 2H), 7.24 (d, 1H), 7.35 (d, 1H).[8]

Caption: Multi-step synthesis of (R)-tetrahydrocarbazol-3-amine.

Alternative Synthesis via Hydroperoxide Intermediate

This two-step procedure utilizes a photochemical oxidation followed by an acid-catalyzed substitution.[7]

Step 1: Formation of Tetrahydrocarbazole Hydroperoxide

-

A substituted tetrahydrocarbazole is dissolved in toluene with a photosensitizer (e.g., Rose Bengal).[7]

-

The mixture is irradiated with visible light under a positive pressure of oxygen to form the corresponding hydroperoxide.[7]

Step 2: Acid-Catalyzed Coupling

-

The hydroperoxide intermediate is reacted with a nucleophile (in this case, an amine source) in the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid in methanol or acetic acid).[7]

-

The reaction is stirred at room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by column chromatography.[7]

Biological Significance and Signaling Pathways

(R)-tetrahydrocarbazol-3-amine serves as a crucial intermediate in the synthesis of Ramatroban.[8] Ramatroban (trade name Baynas) is a drug used for the treatment of conditions like allergic rhinitis.[10] Its therapeutic effects stem from its dual antagonism of two key pro-inflammatory and prothrombotic signaling pathways.[10][11]

Mechanism of Action of Ramatroban

Ramatroban functions by blocking two specific receptors:[10][11]

-

Thromboxane A₂ Receptor (TP): Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, Ramatroban inhibits these effects.[10][11][12]

-

Prostaglandin D₂ Receptor 2 (DP2 or CRTH2): Prostaglandin D₂ (PGD₂) plays a key role in allergic inflammation by binding to the DP2 receptor on inflammatory cells like eosinophils and T-helper 2 (Th2) lymphocytes. This binding promotes their migration and activation. Ramatroban antagonizes the DP2 receptor, thereby mitigating the inflammatory cascade associated with allergic responses.[10][11][13]

This dual action allows Ramatroban to address both the vascular and inflammatory components of certain diseases.[10]

Caption: Mechanism of action of Ramatroban.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound 97% | CAS: 116650-33-0 | AChemBlock [achemblock.com]

- 3. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. What is Ramatroban used for? [synapse.patsnap.com]

- 11. What is the mechanism of Ramatroban? [synapse.patsnap.com]

- 12. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Tetrahydrocarbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole (THC) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the diverse biological activities of tetrahydrocarbazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] Their anticancer activity is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell proliferation and survival.[[“]][4]

Quantitative Anticancer Data

The in vitro anticancer efficacy of various tetrahydrocarbazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11c | Jurkat (Leukemia) | 1.44 ± 0.09 | [4][[“]] |

| U937 (Lymphoma) | 1.77 ± 0.08 | [4][[“]] | |

| HCT-116 (Colon) | 6.75 ± 0.08 | [4][[“]] | |

| 12c | Jurkat (Leukemia) | - | [4][[“]] |

| U937 (Lymphoma) | - | [4][[“]] | |

| HCT-116 (Colon) | - | [4][[“]] | |

| Compound 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 | |

| Compound 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 | |

| Compound 5c (-F) | A-549 (Lung) | Lowest IC50 in study | |

| Compound 6g | MCF-7 (Breast) | 6.67 ± 0.39 | |

| HeLa (Cervical) | 4.49 ± 0.32 | ||

| DU-145 (Prostate) | 10.38 ± 0.42 | ||

| Compound 6h | MCF-7 (Breast) | 7.32 ± 0.62 | |

| HeLa (Cervical) | 6.87 ± 0.33 | ||

| DU-145 (Prostate) | 15.40 ± 0.60 |

Mechanisms of Anticancer Action

Several tetrahydrocarbazole derivatives induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, involving the activation of a cascade of caspase enzymes.[6]

Tetrahydrocarbazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases. This is achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Certain tetrahydrocarbazole derivatives exhibit inhibitory activity against key enzymes involved in cancer progression, including:

-

Topoisomerases I and II: These enzymes are crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[4][[“]]

-

Tubulin: Tubulin polymerization is essential for microtubule formation and cell division. Inhibition of this process disrupts mitosis.[4][[“]]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell growth and proliferation. Its inhibition can block cancer cell signaling.[4][[“]]

Experimental Protocols for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[1][2]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivative and incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

This assay measures the effect of compounds on the in vitro assembly of microtubules.

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.

-

Compound Addition: Add the tetrahydrocarbazole derivative at various concentrations to the wells.

-

Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate and extent of fluorescence increase are proportional to tubulin polymerization.

Antimicrobial Activity

Tetrahydrocarbazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[7][8] Their mechanisms of action are believed to involve the inhibition of essential bacterial processes such as cell wall synthesis and DNA replication.[9]

Quantitative Antimicrobial Data

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2 | S. aureus | 48.42 | |

| E. coli | 168.01 | ||

| Compound 3 | B. cereus | 12.73 | |

| Compound 1 | S. Typhimurium | 50.08 | |

| Dibromo THC | - | Shows activity | [8] |

| THC-NSAID conjugate | K. pneumoniae | Higher than ciprofloxacin |

Mechanisms of Antimicrobial Action

The bacterial cell wall is a crucial structure for survival, and its synthesis is a key target for antibiotics. Some tetrahydrocarbazole derivatives are thought to interfere with the enzymes involved in peptidoglycan biosynthesis.[9][10]

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.[9][11]

Experimental Protocol for Antimicrobial Activity

This method is widely used to assess the antimicrobial activity of compounds.[12][13]

-

Inoculation: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.

-

Well Creation: Wells of a defined diameter are cut into the agar.

-

Compound Application: A solution of the tetrahydrocarbazole derivative is added to each well.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Tetrahydrocarbazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often determined by the IC50 value for COX-2 inhibition.

| Compound ID | COX-2 IC50 (µM) | Reference |

| Compound 13 | Highly Active | [14] |

| Diazole-linked THC 2 | 0.06 µg/mL | |

| Diazole-linked THC 3 | 0.7 µg/mL | |

| Triazole-THIQ hybrid 11f | 0.58 | |

| Indolin-2-one derivative 4e | 2.35 |

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many tetrahydrocarbazole derivatives is the selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.

Neuroprotective Effects

Tetrahydrocarbazole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] Their neuroprotective effects are attributed to their ability to modulate key signaling pathways involved in neuronal survival and antioxidant defense.

Quantitative Neuroprotective Data

The neuroprotective activity can be assessed by the effective concentration (EC50) required to produce a protective effect.

| Compound ID | Assay | EC50/TEAC | Reference |

| Carbazole-gamma-carboline conjugates | BChE Inhibition | IC50 values in µM range | |

| Various Carbazole Derivatives | Antioxidant Activity | TEAC values | |

| ChN2 | O-R Treatment | ~1 µM | |

| QN23 | O-R Treatment | ~0.1 µM |

Mechanisms of Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway by tetrahydrocarbazole derivatives can protect neurons from apoptosis and promote their survival.[1][[“]][17]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Activation of the Nrf2/HO-1 pathway by tetrahydrocarbazole derivatives can protect neurons from oxidative stress.[4][18]

Conclusion

Tetrahydrocarbazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting field.

References

- 1. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. consensus.app [consensus.app]

- 4. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Molecular mechanisms of drug inhibition of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | MDPI [mdpi.com]

- 13. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 18. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]

(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine: A Core Scaffold in Drug Discovery

An In-depth Technical Guide on the Significance and Pharmacological Context of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Introduction

This compound is a chiral tricyclic amine that has garnered significant attention in medicinal chemistry. While comprehensive studies on its intrinsic mechanism of action are not extensively available in public literature, its primary significance lies in its role as a crucial chiral intermediate in the synthesis of pharmacologically active molecules. This guide elucidates the known applications of this compound, delves into the broader pharmacological activities of the tetrahydrocarbazole scaffold, and provides an overview of the experimental methodologies used to characterize such compounds.

The most prominent application of this compound is as a key building block in the synthesis of Ramatroban.[1][2][3] Ramatroban is a potent and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide H2 (PGH2) receptor, and it has been approved in Japan for the treatment of allergic rhinitis.[1][4] The stereochemistry of the amine group at the 3-position is critical for the therapeutic activity of the final product.

Pharmacological Context: The Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is recognized as a "privileged scaffold" in drug discovery, meaning it is a versatile structure that can be modified to interact with a variety of biological targets.[5][6] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Several derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[7]

Table 1: Cholinesterase Inhibitory Activity of Selected Tetrahydrocarbazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Data not specified as IC50, but identified as a selective AChE inhibitor.[7] |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Data not specified as IC50, but identified as a selective AChE inhibitor.[7] |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Data not specified as IC50, but identified as a selective AChE inhibitor.[7] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of the tetrahydrocarbazole derivatives on AChE and BChE is commonly determined using Ellman's method.[7]

-

Preparation of Reagents: Prepare phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. The enzyme (AChE or BChE) is also prepared in buffer.

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the enzyme solution.

-

Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

Measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals.

-

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

Workflow for determining cholinesterase inhibition.

Signaling Pathway of Ramatroban

As the primary application of this compound is in the synthesis of Ramatroban, understanding the signaling pathway of Ramatroban provides crucial context. Ramatroban acts as an antagonist at the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR).

TXA2, produced from arachidonic acid, is a potent mediator of platelet aggregation and vasoconstriction. In allergic rhinitis, it contributes to nasal congestion and inflammation. By blocking the TXA2 receptor, Ramatroban prevents the downstream signaling cascade initiated by TXA2.

Inhibition of TXA2 signaling by Ramatroban.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a stereospecific building block for the synthesis of the TXA2 receptor antagonist, Ramatroban. While direct pharmacological data on its own mechanism of action is scarce, the broader family of tetrahydrocarbazole derivatives has shown a wide range of biological activities, including enzyme inhibition and receptor modulation. This highlights the importance of the tetrahydrocarbazole scaffold as a versatile platform for the design and development of novel therapeutic agents. Future research may yet uncover unique pharmacological properties of this compound itself, but its current value is firmly established in the synthesis of complex, clinically relevant molecules.

References

- 1. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]

- 2. CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole CAS 116650-33-0 [huashihang-chemical.com]

- 5. wjarr.com [wjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. op.niscpr.res.in [op.niscpr.res.in]

In Silico Modeling of (R)-tetrahydrocarbazol-3-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tetrahydrocarbazol-3-amine belongs to the tetrahydrocarbazole class of compounds, a scaffold known for a wide range of biological activities, including antibacterial, anticancer, and antipsychotic effects.[1] The therapeutic potential of these molecules necessitates a deep understanding of their interactions with biological targets at a molecular level. In silico modeling has emerged as an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict and analyze these interactions, thereby guiding further experimental studies.[2]

This technical guide provides a comprehensive overview of the key in silico methodologies for investigating the interactions of (R)-tetrahydrocarbazol-3-amine and its derivatives. It details the experimental protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, and presents data in a structured format to facilitate understanding and application by researchers in the field of drug development.

Data Presentation: Biological Activities of Tetrahydrocarbazole Derivatives

| Compound ID | Modification | Cell Line | IC50 (nM/mL) | Reference |

| 6f | 4-chlorophenylpiperazine derivative | MCF7 | 7.24 | [3] |

| 6f | 4-chlorophenylpiperazine derivative | HCT116 | 8.23 | [3] |

| 4a-d | Alkyl dithiocarbonates | MCF7 | 7.24–37.70 | [3] |

| 5g | Triazole derivative | MCF-7 | 15.14 µM | [4] |

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[5] A lower IC50 value indicates a more potent compound.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][6] It is widely used for virtual screening and to elucidate the binding mode of a ligand.

Protocol for Molecular Docking using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.[7]

-

Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools (ADT).[7][8]

-

Save the prepared receptor in PDBQT format.[8]

-

-

Preparation of the Ligand ((R)-tetrahydrocarbazol-3-amine):

-

Obtain the 3D structure of (R)-tetrahydrocarbazol-3-amine from a chemical database like PubChem or construct it using molecular modeling software.

-

Optimize the ligand's geometry and assign partial charges.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can be determined from the position of a co-crystallized ligand or through binding site prediction tools.[8]

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculations.[6]

-

The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[7]

-

Set the number of docking runs (e.g., 30-100) to ensure adequate sampling.[7]

-

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.

-

Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

-

Cluster the docked conformations based on root-mean-square deviation (RMSD) to identify representative binding modes.[9]

-

Visualization of the Molecular Docking Workflow:

Caption: A generalized workflow for performing a molecular docking experiment.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol for MD Simulation using GROMACS:

-

System Preparation:

-

Start with the best-docked pose of the (R)-tetrahydrocarbazol-3-amine-protein complex obtained from molecular docking.

-

Generate the topology files for the protein and the ligand using a force field (e.g., CHARMM36).[10][11] The ligand topology can be generated using servers like CGenFF.[11]

-

Combine the protein and ligand coordinates and topologies.[11]

-

-

Solvation and Ionization:

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.[10]

-

NPT (isothermal-isobaric) ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to study the stability of the complex (RMSD), flexibility of the protein and ligand (RMSF), and the nature of the intermolecular interactions over time.

-

Visualization of the Molecular Dynamics Simulation Workflow:

Caption: The sequential stages of a molecular dynamics simulation.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[12]

Protocol for Ligand-Based Pharmacophore Modeling:

-

Data Set Preparation:

-

Collect a set of structurally diverse molecules with known biological activity against the target of interest.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformations for each molecule in the dataset.

-

-

Feature Identification:

-

Identify the common pharmacophoric features present in the active molecules. These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups.[12]

-

-

Pharmacophore Model Generation:

-

Align the active molecules based on their common features to generate a 3D pharmacophore model.

-

-

Model Validation:

-

Validate the generated model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are likely to be active.

-

Visualization of the Ligand-Based Pharmacophore Modeling Workflow:

Caption: A typical workflow for ligand-based pharmacophore modeling.

Hypothetical Signaling Pathway

To illustrate the potential mechanism of action of (R)-tetrahydrocarbazol-3-amine, a hypothetical G-Protein Coupled Receptor (GPCR) signaling pathway is presented below. Many small molecule drugs exert their effects by modulating GPCR signaling.

Visualization of a Hypothetical GPCR Signaling Pathway:

Caption: A potential signaling cascade initiated by ligand binding to a GPCR.

Conclusion

In silico modeling techniques are powerful tools for investigating the interactions of small molecules like (R)-tetrahydrocarbazol-3-amine with their biological targets. By employing a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into binding affinities, interaction modes, and the dynamic behavior of these complexes. This knowledge is crucial for guiding the design and optimization of novel therapeutic agents based on the tetrahydrocarbazole scaffold. The protocols and workflows detailed in this guide provide a solid foundation for scientists to apply these computational methods in their drug discovery efforts.

References

- 1. wjarr.com [wjarr.com]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking - An easy protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

The Dawn of a Multifaceted Molecule: An In-depth Technical Guide to the Discovery and History of Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have captivated the attention of scientists for over a century. Their journey from a coal tar byproduct to a diverse group of naturally occurring molecules with profound biological activities is a testament to the relentless pursuit of scientific discovery. This technical guide delves into the core of carbazole alkaloid research, tracing their discovery and history, detailing their isolation and structural elucidation, and exploring the mechanisms behind their significant pharmacological properties.

A Historical Perspective: From Industrial Waste to Natural Wonders

The story of carbazoles begins not in the lush biodiversity of nature, but in the industrial landscape of the 19th century. In 1872, German chemists Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from the anthracene fraction of coal tar distillate[1]. For nearly a century, carbazole remained primarily a synthetic curiosity.

The paradigm shifted dramatically in 1965 when Chakraborty and his team announced the isolation of murrayanine , the first naturally occurring carbazole alkaloid, from the bark of the curry leaf tree, Murraya koenigii Spreng[2][3]. This discovery ignited a fervent interest in the chemistry and biology of these compounds, revealing that nature had long been a master in their synthesis. Subsequent research has unveiled that carbazole alkaloids are predominantly found in higher plants of the Rutaceae family, particularly within the genera Murraya, Glycosmis, and Clausena[2][4]. These plants, often used in traditional medicine, have become a rich reservoir for the discovery of novel carbazole alkaloids. To date, over 230 carbazole alkaloids have been isolated and structurally elucidated from various natural sources[5].

The biogenesis of these alkaloids in higher plants is believed to originate from 3-methylcarbazole, which serves as a key intermediate for a vast array of derivatives[1][6]. This precursor undergoes various modifications, including oxidation, prenylation, and geranylation, leading to the remarkable structural diversity observed in this class of compounds[1].

Key Milestones in Carbazole Alkaloid Research

| Year | Milestone | Key Researchers/Discoverers | Significance |

| 1872 | First isolation of carbazole from coal tar | Graebe and Glazer | Marked the initial discovery of the carbazole nucleus.[1] |

| 1959 | Discovery of ellipticine from Ochrosia elliptica | Laid the groundwork for carbazole-based anticancer drug development.[4] | |

| 1965 | Isolation of murrayanine, the first naturally occurring carbazole alkaloid, from Murraya koenigii | D.P. Chakraborty et al. | Opened the field of natural carbazole alkaloid chemistry.[2][3] |

| 1982 | Development of N-methyl-9-hydroxyellipticinium acetate (Celiptium®) | One of the first carbazole-based anticancer drugs to be used clinically.[4] | |

| 2005 | Elucidation of the pro-apoptotic mechanism of mahanine via the caspase-9/caspase-3 pathway | Itoigawa et al. | Provided insight into the molecular mechanism of the anticancer activity of carbazole alkaloids.[7] |

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of carbazole alkaloids is a meticulous process that combines classical phytochemical techniques with modern analytical methods.

General Isolation and Purification Workflow

Caption: A typical experimental workflow for the isolation and purification of carbazole alkaloids from plant sources.

Detailed Methodologies

1. Plant Material Collection and Preparation: The leaves, bark, or roots of the selected plant (e.g., Murraya koenigii) are collected, washed, and air-dried in the shade to preserve the chemical constituents. The dried material is then ground into a fine powder to increase the surface area for efficient extraction[8][9].

2. Extraction: The powdered plant material is subjected to solvent extraction. A common method is continuous hot percolation using a Soxhlet apparatus with a non-polar solvent like petroleum ether to defat the material, followed by extraction with a more polar solvent such as ethanol or methanol to extract the alkaloids[1][10]. Maceration at room temperature is also employed[10].

3. Acid-Base Extraction for Alkaloid Enrichment: The concentrated crude extract is subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in a dilute acid (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The acidic solution is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities. Subsequently, the aqueous layer is basified with a base (e.g., NH4OH or NaOH) to deprotonate the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted with an immiscible organic solvent like chloroform or dichloromethane[10].

4. Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques.

-

Column Chromatography: The extract is loaded onto a column packed with an adsorbent like silica gel or alumina. A gradient elution is performed with a solvent system of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC)[1][8][9].

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are often subjected to preparative or semi-preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water[11][12][13].

5. Structural Elucidation: The structure of the purified carbazole alkaloid is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound[9][14].

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule[9][14].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and the extent of conjugation in the molecule[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms and elucidating the complete structure of complex carbazole alkaloids[8][9][14][15][16].

Biological Activities and Signaling Pathways

Carbazole alkaloids exhibit a wide range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity and Apoptosis Induction

Several carbazole alkaloids, including mahanine, pyrayafoline-D, and murrafoline-I, have demonstrated significant cytotoxicity against various cancer cell lines[7]. One of the key mechanisms underlying their anticancer effect is the induction of apoptosis, or programmed cell death.

The Caspase-9/Caspase-3 Signaling Pathway: Studies on human leukemia (HL-60) cells have shown that carbazole alkaloids like mahanine can induce apoptosis through the intrinsic mitochondrial pathway[7]. This process involves the loss of mitochondrial membrane potential, which leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 subsequently activates the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[7][17][18].

Caption: Signaling pathway of apoptosis induced by certain carbazole alkaloids via the mitochondrial-dependent caspase cascade.

Quantitative Data on Biological Activities

| Carbazole Alkaloid | Biological Activity | Cell Line/Target | IC50 Value | Reference |

| Mahanimbine | Antioxidant | Liposome oxidation assay | 33.1 µg/mL | [19][20] |

| Murrayanol | Anti-inflammatory | hPGHS-1 | 109 µg/mL | [19][20] |

| Murrayanol | Anti-inflammatory | hPGHS-2 | 218 µg/mL | [19][20] |

| Clauolenzole A | Anti-HIV | HIV-1 infected MT-4 lymphocytes | 2.4 µg/mL | [21] |

| Kwangsine A | Anti-inflammatory | LPS-stimulated BV-2 microglial cells | < 20 µM | [22] |

| Kwangsine A | Cytotoxic | HepG2 cells | < 20 µM | [22] |

| Girinimbine | Antimicrobial | Bacillus cereus | 3.4 µM | |

| 1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde | Antimicrobial | Bacillus cereus | 10.9 µM | |

| Murrayamine J | Antimicrobial | Staphylococcus aureus | 11.7 µM | |

| Koenimbine | Antimicrobial | Staphylococcus aureus | 17.0 µM |

Conclusion and Future Directions

The journey of carbazole alkaloids from their humble beginnings in coal tar to their current status as promising lead compounds in drug discovery is a compelling narrative of scientific progress. Their rich structural diversity and broad spectrum of biological activities, particularly in the realm of anticancer research, continue to inspire new avenues of investigation. Future research will likely focus on the total synthesis of complex carbazole alkaloids, the development of novel derivatives with enhanced potency and selectivity, and a deeper understanding of their molecular mechanisms of action. The continued exploration of the natural world, coupled with advancements in synthetic and analytical chemistry, promises to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]

- 5. Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. ukm.my [ukm.my]

- 10. researchgate.net [researchgate.net]

- 11. africaresearchconnects.com [africaresearchconnects.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ijcmas.com [ijcmas.com]

- 14. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]